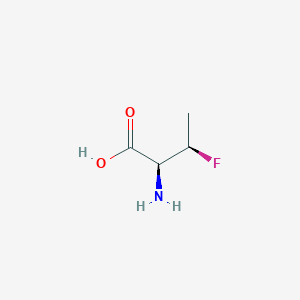
(2S,3R)-2-amino-3-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3-fluorobutanoic acid is a chiral, non-proteinogenic amino acid. This compound is characterized by the presence of an amino group at the second carbon and a fluorine atom at the third carbon of the butanoic acid backbone. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-fluorobutanoic acid can be achieved through various enantioselective methods. One common approach involves the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. For instance, the enantioselective synthesis can be performed using Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enantioselective synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-amino-3-fluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Epimerization: The compound can undergo epimerization, where the stereochemistry at the chiral centers is altered.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butanoic acids, while oxidation and reduction reactions can produce imines or amines, respectively.
Scientific Research Applications
(2S,3R)-2-amino-3-fluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in various biochemical reactions, including transamination and decarboxylation, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-2-amino-3-fluorobutanoic acid include:
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkylglutamates
- (2S,3R)-3-amino-2-hydroxydecanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3-/m1/s1 |
InChI Key |
HJVQOHDATXHIJL-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)F |
Canonical SMILES |
CC(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















